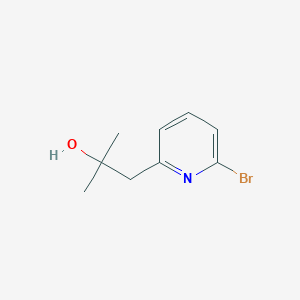

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

Description

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,12)6-7-4-3-5-8(10)11-7/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXYSRNGUAGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696754 | |

| Record name | 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955369-59-2 | |

| Record name | 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL, also known as a brominated pyridine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom on the pyridine ring and a tertiary alcohol functional group, which contribute to its unique chemical properties and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom allows for selective interactions that may not be achievable with other derivatives.

Key Biological Activities

- Antimicrobial Activity : Brominated pyridine derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains.

- Antitumor Potential : Research suggests that brominated pyridines may inhibit tumor growth by interfering with cellular signaling pathways. This is particularly relevant in the context of cancer therapeutics.

- Enzyme Inhibition : The compound has been shown to interact with enzymes such as nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative disorders. Selective inhibition of nNOS can lead to therapeutic benefits in conditions characterized by excessive nitric oxide production.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various brominated pyridine derivatives, including this compound. The results indicated a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

In a preclinical study, this compound was evaluated for its antitumor effects in vitro. The compound demonstrated dose-dependent inhibition of cancer cell proliferation, suggesting its potential utility in cancer treatment strategies.

Case Study 3: Enzyme Interaction

Research focusing on enzyme interactions revealed that this compound acts as an effective inhibitor of nNOS. This inhibition was characterized by high selectivity and potency, making it a candidate for further development in neuroprotective therapies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the bromine position or the alcohol group can significantly affect its binding affinity and efficacy against specific targets.

| Modification | Effect on Activity |

|---|---|

| Bromine at C6 | Enhances lipophilicity |

| Hydroxyl Group | Increases solubility |

Scientific Research Applications

Medicinal Chemistry Applications

-

Biological Activity :

- Compounds containing brominated pyridine derivatives are known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .

- Research indicates that this compound can serve as a ligand for various enzymes and receptors, modulating biological pathways through specific interactions with metal ions or active sites in enzymes.

- Inhibition Studies :

Synthetic Organic Chemistry Applications

- Synthetic Intermediate :

- Reactions and Transformations :

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of brominated pyridine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis via modulation of key signaling pathways involved in cell survival.

Case Study 2: DGAT2 Inhibition

Research published on DGAT2 inhibitors highlighted the efficacy of this compound in reducing triglyceride levels in preclinical models. The compound demonstrated a dose-dependent inhibition of DGAT2 activity, suggesting its potential as a therapeutic agent for managing lipid disorders .

Comparison with Similar Compounds

2-(6-Bromopyridin-2-yl)propan-2-ol (CAS 638218-78-7)

- Similarity score : 0.95

- Structure: Differs by having two methyl groups on the central carbon of the propanol moiety instead of one methyl and one hydroxymethyl group.

- Key distinctions :

- Reactivity : The tertiary alcohol in 2-(6-Bromopyridin-2-yl)propan-2-ol is less polar, reducing hydrogen-bonding capacity compared to the target compound.

- Synthesis : Typically synthesized via nucleophilic substitution under basic conditions, similar to methods used for the target compound .

- Applications : Less commonly reported in pharmaceutical patents, suggesting differences in biological activity or metabolic stability .

1-(6-Bromopyridin-2-yl)ethanol (CAS 139163-56-7)

- Similarity score : 0.90

- Structure : Features a secondary alcohol instead of a tertiary alcohol.

- Key distinctions: Physicochemical properties: Higher polarity due to the secondary alcohol, leading to increased solubility in polar solvents. Biological relevance: Used in carbene stabilization studies but less frequently in drug development .

2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol (CAS 1387560-61-3)

1-(4-Bromophenyl)-2-methylpropan-2-ol (CAS 57469-91-7)

- Structure : Replaces the pyridine ring with a bromophenyl group.

- Applications: Primarily used in materials science rather than pharmaceuticals .

Preparation Methods

Grignard Reaction with Methyl 6-Bromopicolinate

- Starting Material: Methyl 6-bromopicolinate (Int-1-a)

- Reagent: Methylmagnesium iodide (Grignard reagent)

- Solvent: Diethyl ether

- Conditions:

- Temperature: 20 °C (room temperature)

- Time: 0.5 hours

- Atmosphere: Inert (Nitrogen)

- Workup:

- Quenching with water and 2N hydrochloric acid

- Extraction with ethyl acetate (3x)

- Washing with saturated sodium bicarbonate and saline solutions

- Drying over anhydrous sodium sulfate

- Filtration and concentration of filtrate

- Yield: Approximately 100% for this step.

This reaction converts the ester group into the corresponding tertiary alcohol via nucleophilic addition of the methyl group from the Grignard reagent, forming the 2-methylpropan-2-ol moiety attached to the 6-bromopyridin-2-yl ring.

Detailed Experimental Data Table

Preparation of Stock Solutions and Formulations

While the above describes the chemical synthesis, practical preparation of solutions for biological or in vivo studies involves dissolution and formulation steps:

- Stock Solution Preparation:

- In Vivo Formulation:

- DMSO master liquid is prepared first, then diluted stepwise with co-solvents such as PEG300, Tween 80, and ddH2O or corn oil.

- Each solvent addition requires the solution to be clear before proceeding to the next solvent. Physical aids like vortexing, ultrasound, or heating in a water bath can be used to facilitate dissolution.

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.3459 mL | 21.7297 mL | 43.4594 mL |

| 5 mM | 0.8692 mL | 4.3459 mL | 8.6919 mL |

| 10 mM | 0.4346 mL | 2.173 mL | 4.3459 mL |

Summary of Research Findings

- The Grignard addition to methyl 6-bromopicolinate is a highly efficient and straightforward method yielding nearly quantitative conversion to the target tertiary alcohol.

- The reaction is conducted at ambient temperature under inert atmosphere to ensure high yield and purity.

- The compound’s solubility profile allows for flexible formulation strategies suitable for in vivo and in vitro applications.

- Detailed molarity and dilution calculators are available to optimize experimental concentrations for biological testing.

Q & A

Basic: What synthetic strategies are recommended for 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol, and how do reaction parameters influence yield?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting 6-bromopyridine derivatives with a tertiary alcohol precursor under basic conditions. For example:

- Base selection : Cesium carbonate (Cs₂CO₃) in dry DMSO facilitates deprotonation and nucleophilic attack .

- Reaction conditions : Stirring at 75°C for 18 hours under nitrogen ensures completion, followed by acidification (pH ≈ 6) to precipitate the product .

- Purification : Column chromatography or recrystallization improves purity. Yield optimization requires precise stoichiometry and inert atmosphere maintenance.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR identify hydroxyl (-OH, δ ~2.0–2.5 ppm) and pyridyl proton environments (δ ~7.0–8.5 ppm). Methyl groups appear as singlets (δ ~1.4–1.6 ppm) .

- Mass spectrometry : GC-MS confirms molecular weight (MW = 245.1 g/mol), while HRMS validates the exact mass (e.g., 245.0023 for C₉H₁₁BrNO).

- Polar surface area : Computational tools (e.g., ChemAxon) estimate polarity to predict solubility in polar solvents like DMSO or methanol .

Advanced: How does thermal stability impact experimental design in high-temperature applications?

Answer:

At 100°C and 1.7 atm, the compound may decompose via nitrogen expulsion, forming a pyridylcarbene intermediate. This intermediate stabilizes through cyclopropanation or ketone formation, yielding products like:

| Decomposition Product | Conditions | Mechanistic Pathway |

|---|---|---|

| 2-Bromo-6-vinylpyridine | High pressure, heat | Carbene dimerization |

| 1-(6-Bromopyridin-2-yl)ethanone | Oxidative environment | Carbene oxidation |

| Cyclopropane derivatives | Presence of alkenes | Carbene-alkene cycloaddition |

| Researchers must avoid prolonged heating and use inert atmospheres to suppress decomposition . |

Advanced: What role does the bromine substituent play in cross-coupling reactivity?

Answer:

The bromine atom at the pyridine 6-position enables:

- Suzuki-Miyaura coupling : Pd-catalyzed aryl-aryl bond formation with boronic acids.

- Buchwald-Hartwig amination : Introduction of amine groups via Pd/XPhos catalysts.

Critical considerations : - Protect the hydroxyl group (e.g., silylation) to prevent side reactions.

- Use polar aprotic solvents (DMF, THF) and optimize catalyst loading (e.g., 2–5 mol% Pd) .

Advanced: How can contradictory reports on biological activity be resolved?

Answer:

Discrepancies in MIC/IC50 values for brominated analogs (e.g., vs. chloro or fluoro derivatives) arise from:

- Assay variability : Use standardized protocols (e.g., fixed pH, temperature).

- Structural analogs : Compare with [1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanol, where bromine lowers MIC values relative to chlorine .

| Compound | Substituent | MIC (µM) |

|---|---|---|

| 6-Bromo derivative | Br | 12.5 |

| 6-Chloro derivative | Cl | 25.0 |

| 6-Methyl derivative | CH₃ | >50.0 |

| Resolution requires dose-response curves across multiple cell lines and statistical validation. |

Advanced: What methodologies address conflicting data on hydroxyl group reactivity?

Answer:

Contradictory reports on hydroxyl participation in reactions (e.g., esterification vs. oxidation) are resolved by:

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to block hydroxyl reactivity during bromine-mediated coupling .

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for competing pathways .

Basic: How is purity assessed and maintained during synthesis?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) identifies impurities (<1% area).

- Melting point analysis : Sharp melting ranges (e.g., 120–122°C) indicate crystallinity.

- Storage : Anhydrous conditions (desiccator, argon) prevent hydrolysis of the bromine substituent .

Advanced: What are the implications of stereoelectronic effects on biological interactions?

Answer:

The compound’s pyridyl-methylpropanol scaffold influences:

- Enzyme binding : Hydroxyl and bromine groups form hydrogen bonds and halogen interactions with target proteins (e.g., kinases).

- Metabolic stability : Methyl groups reduce cytochrome P450-mediated oxidation.

Comparative studies with [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol show bromine’s superior van der Waals interactions in hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.